Gcn5 vs. p300 Selectivity: CPTH2 Functional Target Profile Compared to A-485 and C646
CPTH2 exhibits a dual-target functional profile engaging both Gcn5 and p300 pathways, distinguishing it from single-target inhibitors. While p300-selective inhibitors like A-485 (p300 IC50 = 0.06 μM) and C646 (p300 Ki = 400 nM) demonstrate high potency against p300/CBP with minimal Gcn5 activity , CPTH2 modulates the Gcn5p network and also induces functional effects via p300 inhibition in cellular models [1]. This broader functional engagement makes CPTH2 distinct from p300-exclusive tool compounds.
| Evidence Dimension | Target selectivity profile |
|---|---|
| Target Compound Data | Inhibits Gcn5 (H3 acetylation) and p300 (KAT3B)-mediated functional effects |
| Comparator Or Baseline | A-485: p300 IC50 = 0.06 μM, selective over other acetyltransferases; C646: p300 Ki = 400 nM, preferential for p300 |
| Quantified Difference | Qualitative selectivity difference: CPTH2 modulates Gcn5 network plus p300; A-485/C646 are p300/CBP-selective |
| Conditions | In vitro enzyme and cellular assays |
Why This Matters
For studies requiring Gcn5 pathway modulation, CPTH2 provides relevant target engagement whereas p300-selective inhibitors would not interrogate Gcn5-dependent biology.
- [1] Chimenti F, Bizzarri B, Maccioni E, et al. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)hydrazone. J Med Chem. 2009;52(2):530-536. doi:10.1021/jm800885d View Source
